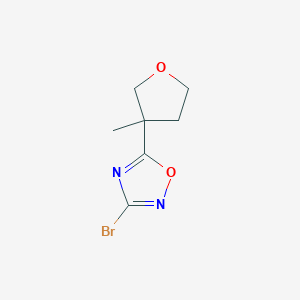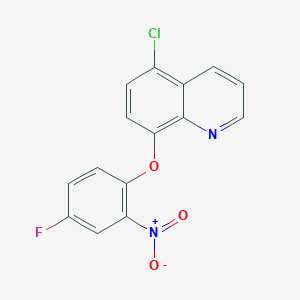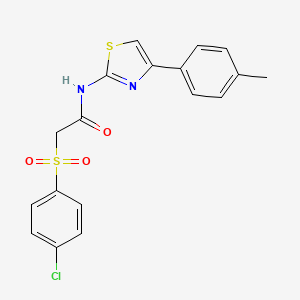
2-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide” is a type of sulfonamide derivative . Sulfonamides are a group of compounds known for their antibacterial activity .
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . It also contains a sulfonyl group attached to a 4-chlorophenyl group, and an acetamide group attached to a 4-(p-tolyl) group.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been dedicated to synthesizing and characterizing derivatives related to 2-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide, exploring their chemical properties and potential biological activities. For example, studies have reported the synthesis and evaluation of different derivatives with antibacterial and anti-enzymatic properties, supported by hemolytic activity analysis to assess their cytotoxic behavior (K. Nafeesa et al., 2017). Additionally, structural analysis through techniques like IR, EI-MS, 1H NMR, and 13C-NMR has been utilized for the elucidation of synthesized molecules' structures, showcasing the importance of detailed chemical characterization in the development of new compounds with potential therapeutic applications.
Antimicrobial and Antiviral Activity
Several studies have synthesized derivatives and evaluated their biological activities, particularly focusing on antimicrobial and antiviral potentials. For instance, derivatives have been synthesized starting from 4-chlorobenzoic acid, showing certain anti-tobacco mosaic virus activity, indicating their potential as antiviral agents (Zhuo Chen et al., 2010). This line of research highlights the compound's relevance in developing new antimicrobial and antiviral agents, contributing to the fight against infectious diseases.
Enzyme Inhibition and Cytotoxic Activities
Research into the enzyme inhibition capabilities and cytotoxic activities of derivatives has shown some promising results. For example, compounds have been evaluated for their anticancer activity against breast and colon cancer cell lines, identifying specific derivatives as potent inhibitors (M. Ghorab et al., 2015). These studies contribute to understanding how modifications in the chemical structure can influence biological activity, potentially leading to the development of new cancer therapies.
Antioxidant Activity
The antioxidant potential of certain derivatives has also been explored, with some showing greater activity than standard antioxidants like Ascorbic acid. This indicates the compound's utility in designing molecules with antioxidant properties, which could have implications in preventing oxidative stress-related diseases (Bhanu Prakash Talapuru et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S2/c1-12-2-4-13(5-3-12)16-10-25-18(20-16)21-17(22)11-26(23,24)15-8-6-14(19)7-9-15/h2-10H,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPOGDVLZYYOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


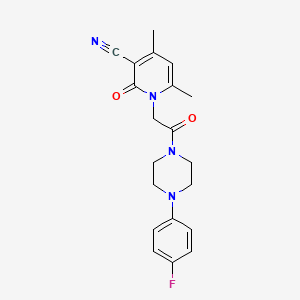
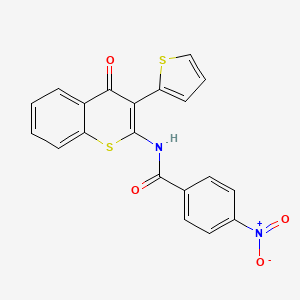

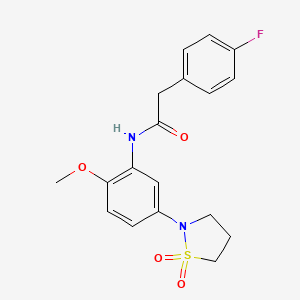
![5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2651129.png)
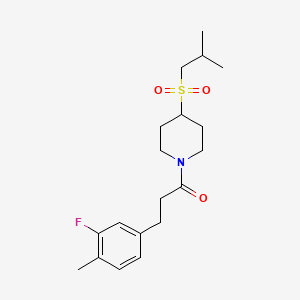
![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2651131.png)

![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2651135.png)
![Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B2651138.png)

